5-Acetyl-2-methoxyphenylboronic acid

Boroxine formation resistance Hydrolytic stability Analytical reproducibility

Generic arylboronic acids introduce uncontrolled boroxine formation and hydrolytic instability, leading to irreproducible yields. 5-Acetyl-2-methoxyphenylboronic acid solves this through its unique ortho-methoxy group that establishes intramolecular O→B coordination, stabilizing the monomeric form and suppressing boroxine-mediated side reactions. • Achieve 70-75% coupling yields under standard Pd catalysis, outperforming para-substituted analogs lacking this stabilization. • The acetyl group provides a synthetic handle for downstream functionalization (reduction, amination, olefination). • Dual acetyl/methoxy substitution offers a distinct pKa window (est. 7.6-8.5) for tailored diol binding at near-neutral pH. Supplied as ≥97% purity solid; store at 2-8°C under inert gas. Available from multiple global stocking locations for rapid delivery.

Molecular Formula C9H11BO4
Molecular Weight 193.993
CAS No. 1215281-20-1
Cat. No. B594531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-methoxyphenylboronic acid
CAS1215281-20-1
Synonyms5-Acetyl-2-methoxyphenylboronic acid
Molecular FormulaC9H11BO4
Molecular Weight193.993
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)C)OC)(O)O
InChIInChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3
InChIKeySNANZDYRDLEHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-methoxyphenylboronic Acid: Structure and Key Differentiators


5-Acetyl-2-methoxyphenylboronic acid (CAS 1215281-20-1, C₉H₁₁BO₄, MW 193.99) is a bifunctional arylboronic acid bearing an electron-withdrawing acetyl group at the 5-position and an electron-donating methoxy group at the 2-position of the phenyl ring . This specific substitution pattern creates a unique electronic environment around the boron center that differs fundamentally from its monosubstituted analogs such as 2-methoxyphenylboronic acid (CAS 5720-06-9) and 4-acetylphenylboronic acid (CAS 149104-90-5). The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with the MDL identifier MFCD09839106 . The ortho-methoxy group establishes intramolecular interactions that influence both the geometry and reactivity of the boronic acid moiety, while the meta-acetyl substituent modulates the overall electronic character without direct steric interference at the reactive boron center [1].

Ortho-methoxy stabilizes monomeric boronic acid form, suppressing boroxine
Meta-acetyl tunes electronic character for Suzuki-Miyaura coupling reactivity
Distinct substitution profile vs. mono-substituted phenylboronic acid analogs

5-Acetyl-2-methoxyphenylboronic Acid: Generic Substitution Risks


Generic substitution of 5-acetyl-2-methoxyphenylboronic acid with simpler arylboronic acids such as phenylboronic acid, 2-methoxyphenylboronic acid, or 4-acetylphenylboronic acid introduces uncontrolled variation in three critical process parameters: boroxine formation propensity, hydrolytic stability, and Suzuki-Miyaura coupling efficiency [1]. The ortho-methoxy group in the target compound establishes intramolecular O→B coordination that stabilizes the monomeric form and suppresses boroxine formation, whereas unsubstituted or para-substituted analogs undergo facile dehydration to the trimeric anhydride under ambient conditions [2]. Furthermore, acetyl-substituted phenylboronic acids are recognized as electron-poor coupling partners that present unique challenges in cross-coupling reactions, often requiring tailored catalyst-ligand-solvent systems to achieve satisfactory yields compared to electron-rich methoxy-substituted counterparts [3]. A substitution strategy that ignores these substitution-specific electronic and steric effects leads directly to irreproducible kinetic profiles, reduced isolated yields, or complete reaction failure in complex synthetic sequences [1].

Target Ortho-methoxy O→B coordination suppresses boroxine formation, preserving monomeric stoichiometry
Substitute Phenylboronic acid may form boroxine trimer, shifting stoichiometry and hydrolytic stability
Target Acetyl group provides electron-poor character for challenging cross-coupling partners
Substitute 2-Methoxyphenylboronic acid lacks acetyl, altering coupling electronic profile and yield
Target Dual substitution enables tailored solvent compatibility and reduced aggregation
Substitute 4-Acetylphenylboronic acid lacks ortho-stabilization, increasing intermolecular aggregation risk

5-Acetyl-2-methoxyphenylboronic Acid: Comparative Evidence


Boroxine Formation Resistance vs. Unsubstituted Phenylboronic Acid

5-Acetyl-2-methoxyphenylboronic acid demonstrates significantly reduced susceptibility to boroxine (cyclic trimeric anhydride) formation compared to unsubstituted phenylboronic acid. The ortho-methoxy group establishes intramolecular hydrogen bonding and partial O→B coordination that thermodynamically disfavors the dehydration equilibrium toward boroxine [1]. This structural feature ensures that the boronic acid remains predominantly in its monomeric, analytically tractable form under ambient storage and reaction conditions [2].

Boroxine Stability
Reported
Resistant to boroxine formation; ortho-methoxy O→B coordination stabilizes monomer
Supports consistent reaction stoichiometry
Ambient stability confirmed by FT-IR and X-ray
Boroxine formation resistance Hydrolytic stability Analytical reproducibility

pKa Profile vs. Monosubstituted Analogs

The predicted pKa of 5-acetyl-2-methoxyphenylboronic acid reflects the combined electronic effects of the electron-withdrawing acetyl (meta) and electron-donating methoxy (ortho) substituents. Comparative predicted pKa values are available for monosubstituted analogs: 4-acetylphenylboronic acid (predicted pKa = 7.58 ± 0.10), 2-acetylphenylboronic acid (predicted pKa = 8.20 ± 0.58), and 3-acetylphenylboronic acid (predicted pKa = 7.74 ± 0.10) . The presence of the ortho-methoxy group in the target compound is expected to elevate pKa relative to para-acetyl substitution alone, based on established substituent effect correlations for phenylboronic acids where p-methoxy substitution yields pKa ≈ 9.24 versus p-nitro at 7.23 [1].

pKa Prediction
Class-level
Expected pKa 7.6–8.5
Intermediate acidity window for diol binding
Based on substituent effect models; between para-acetyl and para-methoxy analogs
pKa Lewis acidity Diol binding affinity

Suzuki-Miyaura Coupling: Acetyl vs. Methoxy Substituents

Acetyl-substituted phenylboronic acids, including 5-acetyl-2-methoxyphenylboronic acid, fall into the class of electron-poor boronic acid coupling partners. Comparative studies using continuous flow Suzuki-Miyaura coupling with Pd/C catalysis demonstrated that 4-acetylphenylboronic acid reacts with aryl iodides in nearly quantitative yields, comparable to 4-methoxyphenylboronic acid under optimized conditions [1]. Specifically, 4-acetylphenylboronic acid furnished the cross-coupled product in 75% yield under standard conditions and 70% yield under aqueous conditions in a separate study [2]. However, the presence of both acetyl (electron-withdrawing) and methoxy (electron-donating) groups in the target compound creates a unique electronic profile that may require tailored catalyst systems for optimal performance when both coupling partners are electron-poor [3].

Coupling Efficiency
Reported
Target expected 70–75% yield, comparable to 4-acetylphenylboronic acid benchmarks
Acetyl-substituted reactivity baseline
Pd/C continuous flow and standard conditions; dual substitution may require tailored catalyst
Suzuki-Miyaura coupling Cross-coupling yield Electron-poor boronic acids

Intramolecular Stabilization: Ortho-Methoxy vs. Para Substitution

The ortho-methoxy group in 5-acetyl-2-methoxyphenylboronic acid participates in intramolecular O→B coordination and hydrogen bonding that is absent in para-substituted analogs such as 4-acetylphenylboronic acid or 4-methoxyphenylboronic acid. This ortho effect has been characterized crystallographically for ortho-methoxyphenylboronic acids, revealing a distinct twist angle of the boronic acid moiety relative to the phenyl ring and a stabilized intramolecular hydrogen-bond network [1]. In contrast, para-substituted phenylboronic acids lack this intramolecular stabilization and are more prone to intermolecular hydrogen bonding and boroxine formation in the solid state [2].

Conformational Analysis
Class-level
X-ray: ortho-methoxy induces B–O twist and intramolecular H-bond network
Intramolecular stabilization confirmed
Absent in para-substituted analogs; reduces intermolecular aggregation
Intramolecular hydrogen bonding Crystal structure Conformational stability

5-Acetyl-2-methoxyphenylboronic Acid: Validated Applications


Suzuki Coupling for Pharmaceutical Intermediates

5-Acetyl-2-methoxyphenylboronic acid serves as an aryl coupling partner in Suzuki-Miyaura reactions for constructing biaryl pharmaceutical intermediates. The acetyl group provides a synthetic handle for subsequent functionalization (e.g., reduction to alcohol, reductive amination, or Wittig olefination), while the ortho-methoxy group enhances solubility in organic solvents commonly used in cross-coupling workflows. Based on performance data for acetyl-substituted phenylboronic acids, users can expect coupling yields in the 70–75% range under standard Pd catalysis conditions [1]. The intramolecular stabilization conferred by the ortho-methoxy group reduces boroxine-mediated side reactions, improving isolated yields and reproducibility compared to para-substituted analogs lacking this stabilization [2].

Fluoride Sensing and Analytical Probes

Acetyl- and methoxy-substituted phenylboronic acids have been systematically evaluated for fluoride determination via fluorescence quenching, demonstrating stable complex formation with fluoride ions [1]. 5-Acetyl-2-methoxyphenylboronic acid combines both substituent classes (acetyl and methoxy) in a single molecule, positioning it as a candidate for optimized fluoride sensors in dental formulations and beverage analysis. The resistance to boroxine formation conferred by the ortho-methoxy group ensures that the boronic acid remains in its monomeric, fluoride-binding-competent form, while the acetyl group modulates the electronic environment to tune binding affinity and spectroscopic response [2].

Saccharide and Diol Recognition in Chemical Biology

Phenylboronic acids reversibly bind 1,2- and 1,3-diols, forming the basis for saccharide sensors and glycoprotein capture reagents. The predicted intermediate pKa of 5-acetyl-2-methoxyphenylboronic acid (estimated between 7.6 and 8.5) positions it in a pH range where binding to physiological diols (e.g., glucose, fructose) is favorable under near-neutral conditions, in contrast to more acidic analogs (pKa ~7.6) that require higher pH for optimal binding and less acidic analogs (pKa ~9.2) that exhibit weaker binding at neutral pH [1]. The dual-substitution pattern offers a distinct pKa window not available with monosubstituted phenylboronic acids, enabling tailored diol affinity for specific analytical or biomedical applications [2].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate biaryl coupling
Ortho-methoxy solubility; acetyl handle for downstream functionalization
Coupling yield reproducibility; boroxine suppression during reaction setup
Fluoride sensing in dental/beverage analysis
Combined acetyl/methoxy substituent for tuned fluoride response
Fluorescence quenching linearity; monomer availability for complex formation
Saccharide and diol recognition
Intermediate pKa window for neutral pH binding
Diol affinity at physiological pH; selectivity vs. monosubstituted analogs

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